PEG2 Linker ERα Degradation Profile
In a study optimizing decoy nucleic acid-based PROTACs, compounds with PEG2, PEG3, and PEG4 linkers were synthesized and evaluated for ERα degradation. While all three exhibited similar ERα binding (IC50 = 30–50 nM), the PEG3 linker (LCL-ER(dec)) demonstrated the highest degradation activity, with PEG2 and PEG4 showing reduced efficacy [1]. This head-to-head comparison underscores that linker length is not a trivial variable; the shorter PEG2 architecture provides a specific spatial constraint that may be advantageous or disadvantageous depending on the target system.
| Evidence Dimension | ERα degradation activity |
|---|---|
| Target Compound Data | PEG2 linker: reduced degradation vs. PEG3 (exact quantitative data not reported in abstract; qualitative ranking: PEG3 > PEG2 ≈ PEG4) |
| Comparator Or Baseline | PEG3 linker: highest degradation activity; PEG4 linker: reduced degradation |
| Quantified Difference | PEG3 > PEG2 and PEG4 in degradation efficacy |
| Conditions | In vitro ERα degradation assay in MCF-7 cells |
Why This Matters
Procurement of a specific PEG2 linker is essential when the target system requires a defined, short spacer to achieve optimal ternary complex formation or when avoiding the flexibility of longer linkers.
- [1] Tsujimura K, et al. MEDCHEM NEWS 2023, 33(2), 24-52. Linker length optimization in decoy nucleic acid-based PROTACs. View Source
